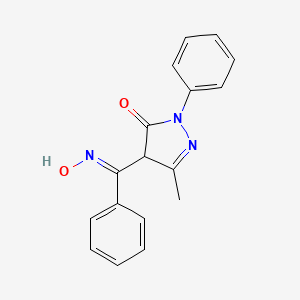

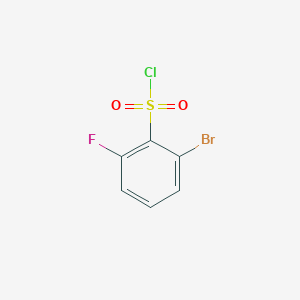

![molecular formula C9H6BrFN2O2 B2978069 Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2288709-18-0](/img/structure/B2978069.png)

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

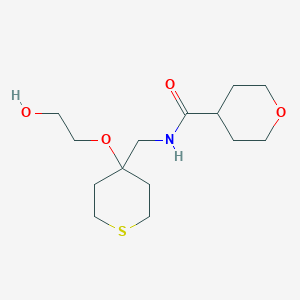

“Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds that have attracted significant interest due to their diverse bioactivity .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrFN2O2. This code represents the compound’s molecular structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis

“Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Applications De Recherche Scientifique

Antituberculosis Drug Development

Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds in the development of new antituberculosis agents . The structural modification of these compounds, including the introduction of a methyl carboxylate group, has shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate could serve as a key intermediate in synthesizing novel compounds with enhanced potency and stability for TB treatment.

Medicinal Chemistry Research

The imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This particular methylated derivative could be used to create new molecules with potential therapeutic effects. Its role in the synthesis of compounds with anti-proliferative activity against specific bacterial strains has been noted, indicating its utility in developing targeted antibiotics .

Organic Synthesis

In organic synthesis, Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be utilized as a building block for constructing complex molecular architectures . Its reactive sites allow for various chemical transformations, making it a valuable reagent for synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Biochemical Research

This compound’s potential in biochemical research lies in its structural characteristics, which may interact with biological macromolecules . It could be used to study enzyme inhibition, receptor binding, and other biochemical pathways, contributing to the understanding of disease mechanisms at the molecular level.

Material Science

The imidazo[1,2-a]pyridine moiety is also useful in material science due to its structural character . Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate could be investigated for its electronic properties and incorporated into materials for electronic devices or as part of organic light-emitting diodes (OLEDs).

Industrial Chemical Synthesis

On an industrial scale, this compound could be used in the bulk synthesis of chemicals where the imidazo[1,2-a]pyridine ring is a component of the desired end product . Its availability in various quantities indicates its potential for large-scale applications, possibly as an intermediate in the production of more complex compounds.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.

Mécanisme D'action

Target of Action

Compounds with similar imidazo[1,2-a]pyridine cores have been known to exhibit anti-proliferative activity against certain bacteria .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with biological molecules .

Result of Action

Compounds with similar imidazo[1,2-a]pyridine cores have shown anti-bacterial action against certain bacteria .

Action Environment

It’s known that the compound has good solubility in aqueous solutions due to the presence of the ester group .

Propriétés

IUPAC Name |

methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLZQTXRUQOIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)

![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)